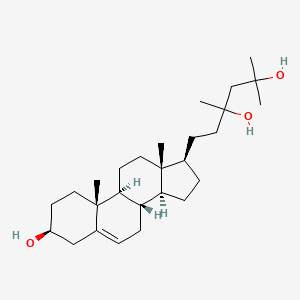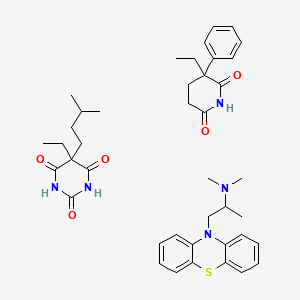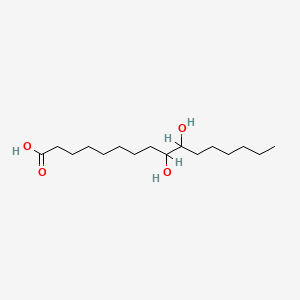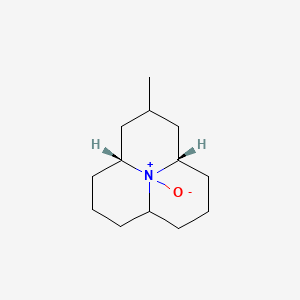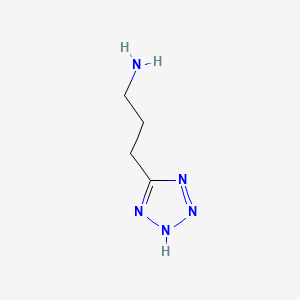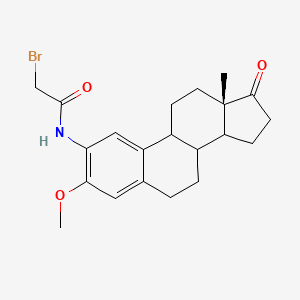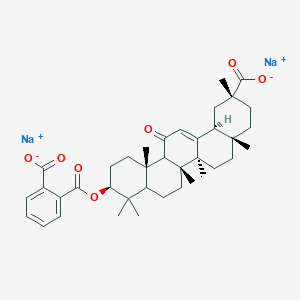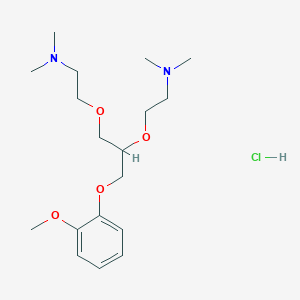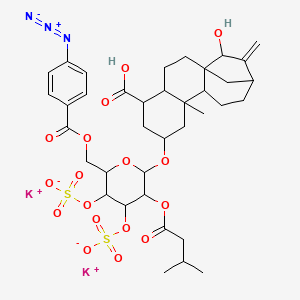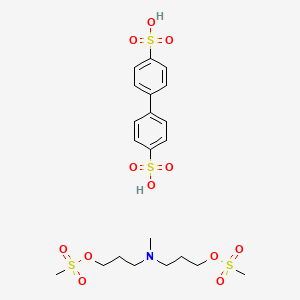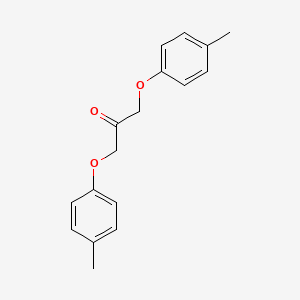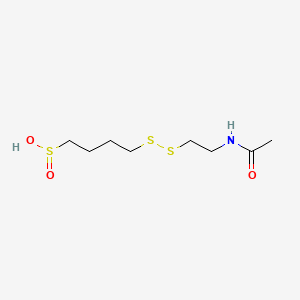![molecular formula C11H11NO5 B1211684 [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate CAS No. 6622-95-3](/img/structure/B1211684.png)
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate: is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of a nitro group, a methoxy group, and an acetoxy group attached to a styrene backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate typically involves the nitration of 3-methoxy-4-acetoxystyrene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the styrene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and acetoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of beta-Amino-3-methoxy-4-acetoxystyrene.
Substitution: Formation of derivatives with different functional groups replacing the methoxy or acetoxy groups.
Wissenschaftliche Forschungsanwendungen
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and acetoxy groups can modulate the compound’s solubility and reactivity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate is unique due to the presence of both methoxy and acetoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These functional groups influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
6622-95-3 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate |
InChI |
InChI=1S/C11H11NO5/c1-8(13)17-10-4-3-9(5-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3/b6-5+ |
InChI-Schlüssel |
OTVNMEHTSLGKMY-AATRIKPKSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Key on ui other cas no. |
6622-95-3 |
Synonyme |
4-acetoxy-3-methoxy-omega-nitrostyrene 4-acetoxy-3-methoxy-omega-nitrostyrene, (E)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5R,7R,9R,10R,13S,17R)-17-[(2R)-2-acetyloxy-5-(3,3-dimethyloxiran-2-yl)oxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1211601.png)
